molecular formula C14H18N2O B3284802 1-Phenyl-1,8-diazaspiro[4,5]decan-4-one CAS No. 79139-50-7

1-Phenyl-1,8-diazaspiro[4,5]decan-4-one

Cat. No.: B3284802
CAS No.: 79139-50-7
M. Wt: 230.31 g/mol
InChI Key: LEXAVEJMKKJQIH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles are a unique class of organic compounds that have garnered significant attention due to their distinct three-dimensional structures. tandfonline.comresearchgate.net This inherent three-dimensionality allows for a greater exploration of chemical space compared to their planar aromatic counterparts, which is a significant advantage in the design of new drugs and materials. tandfonline.comtandfonline.com

In drug discovery, the rigid and well-defined spatial arrangement of substituents on a spirocyclic scaffold can lead to enhanced binding affinity and selectivity for biological targets. nih.govtandfonline.com The introduction of a spirocyclic motif can improve a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. dndi.orgtandfonline.com Several spirocyclic compounds are already on the market as drugs, and many more are in clinical trials. nih.gov For instance, spironolactone (B1682167) is a well-known diuretic medication. wikipedia.org

Spirocyclic compounds also play a vital role in materials science. Their unique architectures can be exploited to create materials with specific optical, electronic, and mechanical properties. acs.org They have found applications in the development of organic light-emitting diodes (OLEDs), sensors, and as intermediates for liquid crystal materials. researchgate.netgoogle.com

Table 1: Applications of Spirocyclic Compounds

Field Application Examples
Medicinal Chemistry Drug Discovery Spironolactone (diuretic), Rolapitant (antiemetic) wikipedia.orgrsc.org
PLD2 Inhibitors (cancer therapy) acs.org
Anticonvulsants researchgate.net
Materials Science Organic Electronics Organic Light-Emitting Diodes (OLEDs) researchgate.net
Liquid Crystals Intermediates for liquid crystal synthesis google.com
Porous Materials Metal-Organic Frameworks (MOFs) acs.org

Nitrogen-containing heterocycles are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. researchgate.net When incorporated into a spirocyclic framework, the nitrogen atoms can act as hydrogen bond donors or acceptors, or as sites for further chemical modification, thereby influencing the molecule's biological activity and physical properties. mdpi.com The 1,8-diazaspiro dndi.orgnih.govdecan-4-one system, with its two nitrogen atoms, is a prime example of a privileged scaffold in medicinal chemistry. rsc.org Research into these systems has led to the discovery of compounds with a wide range of biological activities, including anticonvulsant and antifungal properties. researchgate.netnih.gov

Historical Perspective and Evolution of Spirodndi.orgnih.govdecane Chemistry

The synthesis of spirocyclic compounds has historically been considered a synthetic challenge due to the creation of a quaternary carbon center at the spiro junction. tandfonline.com However, significant advancements in synthetic methodologies have made these structures more accessible.

Early synthetic routes to diazaspirodecane frameworks often involved multi-step sequences with modest yields. One of the classical approaches involves the Strecker synthesis followed by partial hydrolysis and subsequent cyclization reactions. These early endeavors laid the groundwork for the development of more efficient and versatile synthetic strategies.

Modern synthetic chemistry has witnessed a surge in the development of novel methods for the construction of spiro heterocycles. nih.gov Techniques such as microwave-assisted organic synthesis and multicomponent reactions have emerged as powerful tools for the rapid and efficient assembly of complex spirocyclic architectures. rsc.orgrsc.orgresearchgate.netnih.gov These methods offer several advantages over traditional synthetic approaches, including shorter reaction times, higher yields, and improved atom economy. researchgate.net Furthermore, the development of catalytic asymmetric methods has enabled the stereoselective synthesis of chiral spirocycles, which is of paramount importance in drug discovery. nih.gov

Table 2: Modern Synthetic Methodologies for Spiro Heterocycles

Methodology Description Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. Faster reaction rates, higher yields, improved purity. researchgate.net
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step to form a product containing substantial parts of all reactants. High efficiency, atom economy, and diversity of products. rsc.org
N-Heterocyclic Carbene (NHC) Organocatalysis Employs NHCs as catalysts for various annulation and cycloaddition reactions. Mild reaction conditions, high enantioselectivity. nih.gov
Domino Reactions A sequence of intramolecular reactions occurring under the same reaction conditions without the need for intermediate purification. Increased efficiency, reduced waste.

Overview of Research Directions for Complex Heterocyclic Ketones

Complex heterocyclic ketones, including 1-phenyl-1,8-diazaspiro dndi.orgnih.govdecan-4-one, are at the forefront of chemical research. Current research is focused on several key areas:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient, sustainable, and stereoselective methods for the synthesis of these complex molecules. numberanalytics.comnumberanalytics.com This includes the use of novel catalysts and green chemistry approaches. numberanalytics.com

Exploration of Biological Activity: A significant portion of research is dedicated to exploring the therapeutic potential of these compounds. This involves screening for a wide range of biological activities and elucidating their mechanisms of action.

Applications in Materials Science: Researchers are investigating the use of complex heterocyclic ketones as building blocks for functional materials with tailored properties. waseda.jp

Computational Studies: Theoretical calculations are increasingly being used to predict the properties and reactivity of these molecules, aiding in the design of new compounds with desired characteristics.

The ongoing exploration of complex heterocyclic ketones like 1-phenyl-1,8-diazaspiro dndi.orgnih.govdecan-4-one promises to yield new discoveries that will impact both medicine and materials science.

Challenges and Opportunities in Spiroketone Synthesis

The synthesis of spiroketones, including the 1,8-diazaspiro nih.govresearchgate.netdecan-4-one core, presents a unique set of challenges and opportunities for organic chemists.

Challenges: A primary difficulty in the synthesis of spirocycles is the construction of the sterically hindered quaternary spiro-carbon atom. Many traditional ring-forming reactions are less efficient when creating such a congested center. Synthetic routes often require multiple steps and careful optimization to achieve good yields. For instance, a straightforward synthesis of racemic 4-substituted-2,8-diazaspiro nih.govresearchgate.netdecan-1-ones was developed using a Michael addition of a pipecolate-derived enolate to a nitroalkene, but this still required several steps to build the final scaffold. researchgate.net Another significant challenge is controlling the stereochemistry at this newly formed chiral center, a critical aspect for biological applications. mdpi.com

Opportunities: Despite these synthetic hurdles, the development of novel methodologies offers exciting opportunities. Modern techniques such as domino reactions, which form multiple chemical bonds in a single sequence, provide efficient pathways to complex spirocyclic structures. rsc.org The use of photocatalysis and organocatalysis has enabled highly diastereoselective syntheses of related spiro[4.5]decane systems under mild, metal-free conditions. mdpi.com These advanced synthetic strategies open the door to creating diverse libraries of spiro compounds for high-throughput screening.

From a medicinal chemistry perspective, the opportunities are vast. The rigid spirocyclic framework is an excellent tool for locking a molecule into a specific, biologically active conformation, which can lead to enhanced potency and selectivity for its intended target. mdpi.com By replacing more flexible structural elements with a spirocyclic core, chemists can optimize a compound's pharmacokinetic profile, improving properties like solubility and metabolic stability. This strategic incorporation of spirocycles allows for the exploration of novel chemical space, moving away from "flat" molecules and toward more sophisticated, three-dimensional structures with superior therapeutic potential.

Below is a table summarizing some synthetic approaches to diazaspiro[4.5]decane and related spirocyclic systems, highlighting the diversity of methods being explored.

Synthetic Strategy Key Reaction Type Scaffold Notable Features
Michael Addition & Reductive CyclizationMichael Addition2,8-Diazaspiro[4.5]decan-1-oneMulti-step, scalable synthesis of racemic products. researchgate.net
Domino ReactionPalladium-catalyzed C-C couplingDiazaspiro[4.5]decaneForms three C-C bonds in one step. rsc.org
[3+2] CycloadditionPhotocatalysis & Organocatalysis2-Amino-spiro[4.5]decane-6-oneHigh diastereoselectivity (up to 99:1), metal-free. mdpi.com
Strecker Reaction & CyclizationStrecker Reaction1,3-Diazaspiro[4.5]decane-2,4-dioneCost-effective, three-step synthesis. mdpi.com

Importance of Stereochemical Control in Spiro Systems

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in the design and function of spirocyclic compounds, particularly in a medicinal chemistry context. The spiro atom at the junction of the two rings is a chiral center, meaning that a molecule like 1-Phenyl-1,8-diazaspiro nih.govresearchgate.netdecan-4-one can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers have identical physical and chemical properties in an achiral environment, but they can exhibit profoundly different behaviors in the chiral environment of the human body. Biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a drug. One enantiomer may fit perfectly into a receptor's binding site and elicit the desired therapeutic effect, while the other may be inactive, less active, or even cause unwanted side effects.

Therefore, controlling the stereochemistry during the synthesis of spiro systems is not merely an academic exercise but a critical requirement for developing safe and effective medicines. The rigid, well-defined three-dimensional structure of spirocycles makes them powerful scaffolds, but this advantage can only be fully realized if the absolute configuration at the spiro center is precisely controlled.

Achieving this control is a significant synthetic challenge that often requires sophisticated techniques. Key strategies include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide the reaction toward the formation of a single desired enantiomer.

Chiral Resolution: Synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them, often through techniques like chiral chromatography. researchgate.net

Stereoselective Reactions: Using reactions that are inherently selective for producing one stereoisomer over another, such as the diastereoselective [3+2] cycloaddition reactions used to build spiro[4.5]decane systems. mdpi.com

The development of methods that provide stereocontrolled access to spirocycles is essential for systematically evaluating how each stereoisomer interacts with biological targets and for ultimately identifying the most potent and selective therapeutic candidate.

The following table compares the physicochemical properties of piperidine (B6355638), a common non-spirocyclic amine, with a spirocyclic analogue, illustrating the impact of introducing a spiro center.

Property Piperidine Derivative Azaspiro[3.3]heptane Derivative Impact of Spirocycle
Lipophilicity (logD at pH 7.4)1.61.0 - 1.2Decreased Lipophilicity researchgate.net
Basicity (pKa)~11.2~10.3Decreased Basicity acs.org
Aqueous Solubility (µM)13612 - 13Decreased Solubility researchgate.netresearchgate.net
Metabolic Stability (t1/2 in min)-31 - 52Can be modulated researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-1,8-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-6-11-16(12-4-2-1-3-5-12)14(13)7-9-15-10-8-14/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAVEJMKKJQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One and Its Analogues

Retrosynthetic Analysis of the 1,8-Diazaspirowikipedia.orgnumberanalytics.comdecan-4-one Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target into simpler, commercially available starting materials. For the 4-substituted-2,8-diazaspiro wikipedia.orgnumberanalytics.comdecan-1-one scaffold, a close analog of the target compound, a key strategy involves disconnecting the five-membered lactam ring. researchgate.net

A primary disconnection is made at the C4-N3 and N2-C1 bonds of the lactam. This leads back to a linear amino ester precursor derived from a piperidine (B6355638) core. This precursor can be envisioned as the product of a Michael addition reaction. The strategic bond disconnections rely on the formation of the five-membered ring in a late-stage cyclization. This approach simplifies the problem to the stereoselective construction of a substituted piperidine derivative. researchgate.net The core strategy involves the Michael addition of an enolate derived from a protected pipecolate (a cyclic amino acid ester) to a β-substituted nitroalkene. Subsequent reduction of the nitro group to a primary amine, followed by intramolecular cyclization, yields the desired spirocyclic lactam. researchgate.net

Development of Novel Synthetic Approaches and Reaction Pathways

Building on retrosynthetic insights, researchers have developed several innovative methods for the synthesis of the diazaspiro wikipedia.orgnumberanalytics.comdecan-4-one core.

Cyclization Reactions for Spirocenter Formation

The formation of the spirocenter is often accomplished through a critical cyclization step that forges the five-membered heterocyclic ring.

One effective method involves the cyclization of a ureido derivative. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro wikipedia.orgnumberanalytics.comdecane-2,4-dione, a related hydantoin (B18101) structure, utilizes sodium hydride in dry DMF to induce cyclization of a precursor, which is followed by acid hydrolysis to yield the final spiro-hydantoin. mdpi.com

Another approach employs forcing conditions to close the spirocyclic ring. In the synthesis of 1-(3-fluorophenyl)-1,3,8-triazaspiro wikipedia.orgnumberanalytics.comdecan-4-one, a carboxamide precursor is treated with trimethyl orthoformate and acetic acid under microwave irradiation at 150 °C. nih.gov This high-energy condition facilitates the intramolecular condensation and cyclization required to form the five-membered ring of the spiro scaffold. nih.gov

A third strategy relies on the cyclization of an amino ester formed after a nitro group reduction. This pathway, developed for 4-substituted 2,8-diazaspiro wikipedia.orgnumberanalytics.comdecan-1-ones, begins with a Michael addition between a piperidine-2-carboxylate derivative and a nitroalkene. The resulting nitro compound is then reduced, typically via catalytic hydrogenation, to an amine. This newly formed amine spontaneously or upon heating undergoes intramolecular cyclization with the ester group to form the lactam ring, thus completing the spirocyclic core. researchgate.net

Table 1: Comparison of Cyclization Strategies

MethodKey ReagentsPrecursorConditionsReference
Ureide CyclizationSodium Hydride (NaH), HClUreido-nitrile45 °C, then acid hydrolysis mdpi.com
Microwave-Assisted CyclizationTrimethyl orthoformate, Acetic AcidPiperidine-carboxamideMicrowave, 150 °C nih.gov
Reductive CyclizationH₂, Raney NickelNitro-ester60 bar H₂, 55 °C researchgate.net

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. uniba.it While a dedicated MCR for the entire 1,8-diazaspiro wikipedia.orgnumberanalytics.comdecan-4-one scaffold is not prominently reported, key steps in its synthesis can utilize MCRs.

A notable example is the use of the Strecker reaction, a three-component reaction, to build a crucial aminonitrile intermediate. In the synthesis of halogenated 1-phenyl-1,3,8-triazaspiro wikipedia.orgnumberanalytics.comdecan-4-one analogs, an N-benzyl piperidinone, an aniline, and a cyanide source (often from trimethylsilyl (B98337) cyanide) react to form an α-aminonitrile. nih.gov This intermediate is then hydrolyzed to the corresponding carboxamide, which is a direct precursor for the final spirocyclization step. This highlights how an MCR can be strategically employed at the beginning of a synthetic sequence to rapidly build molecular complexity. nih.gov

Domino and Cascade Reactions in Spiro Annulation

Domino, or cascade, reactions involve a sequence of intramolecular transformations where the functionality for the subsequent reaction is generated in the preceding step. epfl.ch These reactions are prized for their elegance and efficiency in constructing complex polycyclic systems.

A palladium-catalyzed domino reaction has been successfully employed to create diazaspiro[4.5]decane scaffolds in a single step. nih.gov This process involves the reaction of unactivated yne-en-ynes with aryl halides. The palladium catalyst orchestrates a sequence of C-C bond formations and a spirocyclization, resulting in the formation of three new carbon-carbon bonds and the spiro core in a highly regioselective manner. nih.gov This powerful strategy demonstrates the potential of transition-metal catalysis to trigger complex cascade sequences for efficient spiro annulation.

Stereoselective Synthesis and Asymmetric Induction in Spirowikipedia.orgnumberanalytics.comdecan-4-one Construction

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For spiro wikipedia.orgnumberanalytics.comdecan-4-one structures, the quaternary spirocenter is a key stereogenic element. While many reported syntheses yield racemic mixtures, which may be separated by chiral chromatography, methods for direct asymmetric synthesis are highly sought after. researchgate.net

Chiral Auxiliary Approaches

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com Common auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org

While no specific application of a chiral auxiliary for the asymmetric synthesis of 1-phenyl-1,8-diazaspiro wikipedia.orgnumberanalytics.comdecan-4-one has been detailed in the reviewed literature, the principle can be hypothetically applied to existing synthetic routes. For the strategy that relies on a Michael addition, a chiral auxiliary could be attached to the pipecolate-derived enolate. researchgate.net For example, an Evans-type oxazolidinone auxiliary could be used to form a chiral N-acyl derivative of the piperidine. Deprotonation would generate a chiral enolate, where the auxiliary sterically shields one face of the enolate. The subsequent Michael addition of the nitroalkene would therefore proceed from the less hindered face, inducing diastereoselectivity. After the reaction, the chiral auxiliary would be cleaved and the synthesis would proceed through the nitro reduction and cyclization steps to furnish an enantiomerically enriched diazaspiro[4.5]decan-1-one. This proposed approach leverages a well-established asymmetric methodology to address the stereochemical challenge of the spirocyclic core.

Asymmetric Catalysis in Spiroketone Formation

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched chiral compounds from prochiral substrates. nih.gov In the context of spiroketone formation, particularly for analogues of 1-Phenyl-1,8-diazaspiro nih.govnih.govdecan-4-one such as spiro-oxindole piperidines, achieving high levels of enantioselectivity is critical, as different stereoisomers can exhibit vastly different biological activities. sci-hub.ru The stereochemistry of spirocyclic oxindoles has been shown to be crucial for their therapeutic efficacy, with binding affinities to biological targets potentially varying by over 100-fold between stereoisomers. sci-hub.ru

The enantioselective synthesis of spiro-piperidine oxindoles has been successfully achieved using various catalytic systems. sci-hub.ru These include metal catalysis, phosphoric acid catalysis, and bifunctional hydrogen-bonding catalysis. sci-hub.ru For instance, an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction has been developed for the asymmetric synthesis of piperidine-fused spiro-oxindole derivatives. nih.gov This approach utilizes a chiral amine catalyst to induce the formation of a chiral γ-nitroaldehyde intermediate, which then reacts with a ketimine substrate to generate the desired spiro-piperidine framework with good diastereoselectivity and excellent enantioselectivity. sci-hub.ru

The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome of the reaction. For example, in the asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters to form spiro[pyrrolidin-3,3′-oxindoles], different BINOL-derived phosphoric acid catalysts were screened. rice.edu It was found that a 3,3′-β-Naphthyl phosphoric acid catalyst provided the highest enantioselectivity, highlighting the sensitivity of the reaction to the steric and electronic properties of the catalyst. nih.govrice.edu

Diastereoselective Control in Cyclization Reactions

In addition to controlling enantioselectivity, achieving a high degree of diastereoselectivity is a significant challenge in the synthesis of complex molecules with multiple stereocenters, such as spiroketones. nih.gov Diastereoselective control in cyclization reactions is crucial for the construction of the desired spirocyclic framework. Various strategies have been employed to influence the diastereochemical outcome of these reactions, including substrate control, reagent control, and catalyst control.

For instance, in the synthesis of spiro[piperidine-3,3'-oxindole] derivatives, the cyclization step can be controlled to favor the formation of a specific diastereomer. In one study, a cascade reaction was optimized to afford the final product with a diastereomeric ratio (dr) of 90:10. sci-hub.ru This level of control is essential for obtaining a single, well-defined stereoisomer for biological evaluation.

Tandem copper-catalyzed asymmetric conjugate addition/enolate trapping by a carbon electrophile has been shown to be an effective method for the diastereoselective synthesis of α,β-substituted ketones with contiguous stereogenic centers. researchgate.net This methodology can be conceptually applied to the synthesis of spiroketones, where the cyclization step would be the intramolecular trapping of the enolate. The stereochemistry of the newly formed stereocenters is dictated by the facial selectivity of the conjugate addition and the subsequent cyclization.

The following table summarizes the diastereoselectivity achieved in the synthesis of a spiro-piperidine oxindole (B195798) derivative under optimized conditions. sci-hub.ru

ParameterValue
Yield61%
Enantiomeric Excess (ee)94%
Diastereomeric Ratio (dr)90:10

Catalytic Methodologies in the Synthesis of Spironih.govnih.govdecan-4-ones

The synthesis of spiro nih.govnih.govdecan-4-one frameworks and their analogues relies heavily on the use of catalytic methodologies to promote efficiency, selectivity, and atom economy. Both transition metal-mediated transformations and organocatalytic strategies have proven to be highly effective in this regard.

Transition metal catalysts play an indispensable role in modern organic synthesis, and their application in the construction of spirooxindoles, a class of compounds analogous to 1-Phenyl-1,8-diazaspiro nih.govnih.govdecan-4-one, is well-documented. nih.govrsc.org A variety of transition metals, including palladium, rhodium, gold, and iron, have been utilized to catalyze key bond-forming reactions in the synthesis of these complex scaffolds.

For example, iron(III) chloride (FeCl₃) has been used to catalyze the synthesis of spirooxindoles through a 1,5-hydride transfer followed by ring closure. nih.gov This reaction proceeds with high to efficient yields and diastereoselectivities for a range of methyleneindolinone substrates bearing different substituents. nih.gov Piperidine derivatives, in particular, have been shown to afford yields of 87–94% with diastereomeric ratios up to 91:9. nih.gov

The following table provides examples of transition metal-catalyzed synthesis of spirooxindoles, highlighting the catalyst, substrate, and resulting yield and diastereoselectivity. nih.gov

CatalystSubstrateYield (%)Diastereomeric Ratio (dr)
FeCl₃ (10 mol%)N-protected methyleneindolinone with piperidine87-94up to 91:9
FeCl₃ (10 mol%)Unprotected methyleneindolinone with piperidineHighHigh
FeCl₃ (10 mol%)N-protected methyleneindolinone with morpholineHighHigh

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and often complementary reactivity and selectivity. sci-hub.runih.gov In the synthesis of spiroketones and their analogues, organocatalysts have been instrumental in achieving high levels of stereocontrol.

A notable example is the organocatalytic asymmetric synthesis of spiro-oxindole piperidine derivatives via a Michael/aza-Henry/hemiaminalization cascade reaction. sci-hub.ru This reaction is catalyzed by a chiral amine, which directs the stereochemical outcome of the reaction, leading to the formation of the desired spirocyclic product with high enantiopurity. sci-hub.runih.gov

Another powerful organocatalytic approach is the asymmetric catalytic three-component 1,3-dipolar cycloaddition. nih.govrice.edu This method has been successfully employed for the synthesis of spiro[pyrrolidin-3,3′-oxindoles] with high enantiopurity and structural diversity. nih.govrice.edu Chiral phosphoric acids are effective catalysts for this transformation, promoting the reaction between methyleneindolinones, aldehydes, and amino esters to afford the spirooxindole derivatives in high yields and with excellent stereoselectivities (up to 98% ee). nih.govrice.edu

The following table summarizes the key features of an organocatalytic approach to the synthesis of spiro[pyrrolidin-3,3′-oxindoles]. nih.govrice.edu

CatalystReaction TypeKey FeaturesEnantiomeric Excess (ee)
Chiral Phosphoric AcidThree-component 1,3-dipolar cycloadditionHigh yield, unusual regiochemistry, excellent stereoselectivityup to 98%

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals to minimize environmental impact and enhance sustainability. nih.gov Key aspects of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. nih.gov

In the context of synthesizing 1-Phenyl-1,8-diazaspiro nih.govnih.govdecan-4-one and its analogues, the application of green chemistry principles can lead to more environmentally benign and economically viable manufacturing processes. This includes the development of solvent-free and aqueous media syntheses, as well as the use of catalytic methods to improve atom economy.

The elimination or replacement of hazardous organic solvents is a primary goal of green chemistry. mdpi.com Solvent-free reactions, often conducted by grinding solid reactants together or using microwave irradiation, can significantly reduce waste and simplify product purification. researchgate.netchemistryviews.org For example, the synthesis of chalcones, which can be precursors to spiroketones, has been successfully carried out under solvent-free conditions by grinding the reactants with a solid base. researchgate.net This method generally affords high yields and purity, with the success of the reaction correlating with the melting point of the product. researchgate.net

Aqueous media synthesis is another attractive green alternative, as water is an abundant, non-toxic, and non-flammable solvent. While organic reactions in water can be challenging due to the low solubility of many reactants, the use of surfactants or co-solvents can often overcome this limitation. The development of synthetic methods for spiroketones that can be performed in water or under solvent-free conditions is an active area of research aimed at improving the sustainability of their production.

The following table highlights the advantages of solvent-free and aqueous media syntheses in the context of green chemistry.

Synthetic ApproachKey Advantages
Solvent-Free SynthesisReduced waste, simplified purification, potential for high yields, energy efficiency (e.g., with microwave irradiation)
Aqueous Media SynthesisUse of a non-toxic, non-flammable, and abundant solvent; potential for unique reactivity and selectivity

Energy-Efficient Protocols and Continuous Flow Approaches

The synthesis of complex heterocyclic scaffolds like 1-Phenyl-1,8-diazaspiro nih.govnih.govdecan-4-one and its analogues is increasingly benefiting from the adoption of green and sustainable chemistry principles. Energy-efficient protocols, such as microwave irradiation and ultrasonication, along with continuous flow methodologies, offer significant advantages over traditional batch processing. These modern techniques not only reduce energy consumption and reaction times but also frequently lead to improved yields, higher purity, and enhanced safety profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com By utilizing microwave irradiation, reactions can be heated uniformly and rapidly to the desired temperature, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for synthesizing heterocyclic compounds. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. mdpi.com This method is noted for its environmental friendliness, operational simplicity, and effectiveness at ambient temperatures.

The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one urea (B33335) derivatives, which are structurally analogous to the target compound, has been successfully achieved using an ultrasound-assisted method. This approach was highlighted for its energy efficiency, short reaction times, and high selectivity under mild conditions. researchgate.net The broader application of sonication in synthesizing various heterocycles shows a consistent pattern of reduced reaction times and improved yields compared to silent (non-sonicated) reactions. nih.gov For example, certain reactions that require several hours under conventional conditions can be completed in a matter of minutes with ultrasound, often with higher yields and cleaner product profiles, which simplifies purification processes. mdpi.commdpi.com

Continuous Flow Approaches

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering precise control over reaction parameters, superior heat and mass transfer, and enhanced safety, particularly for exothermic or hazardous reactions. mdpi.comscitube.io In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react. scielo.br This setup allows for the seamless integration of reaction, workup, and purification steps, leading to highly efficient and automated synthesis. mdpi.com

While a dedicated continuous flow synthesis for 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one has not been extensively reported, the principles can be readily applied to its key synthetic steps. The construction of the N-aryl piperidone core, a crucial intermediate, is well-suited for flow chemistry. nih.gov For example, multi-step sequences for producing active pharmaceutical ingredients have been successfully "telescoped" in flow, eliminating the need to isolate and purify intermediates. mdpi.com A practical flow protocol for synthesizing functionalized piperidines has been developed, affording products in high yield and diastereoselectivity within minutes. acs.org Such a strategy could be adapted for the alkylation of 4-piperidone (B1582916) followed by a reductive amination with aniline, key steps in forming the core structure of the target molecule. The ability to scale up production by simply running the system for longer ("scaling-out") is another major advantage of this technology. scielo.br

Advanced Structural Analysis and Conformational Dynamics of 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One

Spectroscopic Techniques for Elucidating Complex Stereochemistry

Spectroscopic methods are fundamental to determining the three-dimensional arrangement of atoms in a molecule like 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one, which contains a chiral spirocenter.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining molecular structure in solution. While standard 1H and 13C NMR would confirm the basic connectivity of 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for elucidating its stereochemistry.

A NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), providing crucial information about the molecule's spatial arrangement and preferred conformation. For 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one, a NOESY spectrum would be used to determine the relative orientation of the phenyl group with respect to the piperidine (B6355638) and pyrrolidinone rings.

For instance, in a related study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, NOESY correlations were pivotal in confirming the experimentally obtained structure matched the calculated energy minimum conformation. mdpi.comresearchgate.net For 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one, one would expect to observe key NOESY correlations between the protons of the phenyl ring and specific protons on the piperidine ring. The presence or absence of these cross-peaks would allow for the determination of the phenyl group's orientation (axial vs. equatorial) relative to the piperidine chair conformation.

Table 1: Hypothetical NOESY Correlations for Conformational Analysis

Interacting Protons Expected Correlation Structural Implication
Phenyl H (ortho) ↔ Piperidine H (axial) Strong Phenyl group is in an equatorial position
Phenyl H (ortho) ↔ Piperidine H (equatorial) Weak or Absent Phenyl group is in an equatorial position

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

Since 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one is a chiral molecule, determining its absolute configuration (R or S at the spirocenter) is critical. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used for this purpose. mtoz-biolabs.comnih.gov These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. nih.gov

The experimental CD spectrum would be compared to a theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. nih.govmdpi.com This process involves:

Performing a conformational analysis using computational methods (like Density Functional Theory, DFT) to identify the most stable conformers of the molecule.

Calculating the theoretical CD spectrum for each stable conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the final theoretical spectrum with the experimentally measured one.

The sign and intensity of the Cotton effects in the CD spectrum, which correspond to electronic transitions within the molecule's chromophores (the phenyl ring and the carbonyl group), are highly sensitive to the stereochemistry.

Vibrational Spectroscopy for Conformational Insight (e.g., IR analysis of carbonyl bands)

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and environment. The stretching frequency of the carbonyl (C=O) group in the pyrrolidinone ring of 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one would be a particularly useful diagnostic tool.

The position of the carbonyl absorption band is influenced by factors such as ring strain and conjugation. For a five-membered lactam (pyrrolidinone) ring, the C=O stretch typically appears at a higher frequency than in a six-membered ring or acyclic amide. The precise frequency can provide clues about the planarity and strain of the ring system. Furthermore, the presence of the N-phenyl group, while not directly conjugated to the carbonyl, can influence the electronic environment and potentially cause subtle shifts in the carbonyl frequency compared to non-phenyl substituted analogues. Analysis of the C=O band under different conditions (e.g., in different solvents) could also provide insight into intermolecular interactions, such as hydrogen bonding involving the amide N-H group.

X-ray Crystallography and Solid-State Structural Characterization

While spectroscopic methods provide data on the molecule's structure in solution, single-crystal X-ray crystallography offers a definitive and precise picture of the molecular structure in the solid state.

Determination of Spirocyclic Geometry and Substituent Orientation

An X-ray crystal structure of 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one would provide unambiguous data on bond lengths, bond angles, and torsion angles. This would definitively establish the geometry of the spirocyclic system. Key findings would include:

The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Studies on related N-phenylpiperidines suggest a chair conformation is likely. acs.orgnih.gov

The exact orientation of the phenyl group attached to the N1 atom (axial or equatorial).

The degree of planarity of the pyrrolidinone ring.

The relative orientation of the two rings with respect to each other at the spiro junction.

Table 2: Expected Data from X-ray Crystallographic Analysis

Parameter Information Gained
Bond Lengths (Å) Confirms covalent structure and identifies any unusual bond characteristics.
Bond Angles (°) Defines the geometry of the rings and substituent attachments.
Torsion Angles (°) Precisely describes the conformation of both the piperidine and pyrrolidinone rings.

Analysis of Inter- and Intramolecular Interactions (e.g., C-H...π interactions)

The detailed 3D structure obtained from X-ray crystallography allows for the analysis of subtle non-covalent interactions that stabilize the molecular conformation and the crystal lattice. For 1-Phenyl-1,8-diazaspiro acs.orgacs.orgdecan-4-one, potential interactions of interest include:

Intramolecular C-H...π interactions: These could occur between C-H bonds on the piperidine or pyrrolidinone rings and the electron-rich face of the phenyl ring. Such interactions can play a significant role in dictating the preferred conformation of the phenyl group relative to the spirocyclic core.

Intermolecular Hydrogen Bonding: In the crystal lattice, the N-H group of the piperidine ring and the C=O group of the pyrrolidinone ring are potential hydrogen bond donors and acceptors, respectively. These interactions would likely dominate the crystal packing, forming chains or sheets of molecules.

Intermolecular π-π stacking or C-H...π interactions: Phenyl rings on adjacent molecules in the crystal lattice could interact via π-π stacking (face-to-face or offset) or C-H...π interactions, further stabilizing the solid-state structure. nih.govpolimi.it

Analysis of these interactions is crucial for understanding the molecule's solid-state behavior and can provide insights into its potential for molecular recognition in biological systems.

Conformational Analysis and Ring Dynamics of the Diazaspirodecane Core

The 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one molecule is built upon a spirocyclic framework composed of a five-membered pyrrolidinone ring and a six-membered piperidine ring joined at the C5 spiro carbon. The conformational behavior of this core is dictated by the inherent preferences of each ring system and the steric and electronic influences of the substituents.

Chair-Chair and Envelope Conformations

The six-membered piperidine ring, analogous to cyclohexane (B81311), adopts a chair conformation as its most stable energetic state. This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by keeping all substituents in a staggered arrangement. In this chair form, the C-H bonds are oriented in two distinct sets: axial bonds, which are perpendicular to the approximate plane of the ring, and equatorial bonds, which are located around the periphery of the ring.

The five-membered pyrrolidinone (a γ-lactam) ring is not planar. To alleviate the torsional strain that would exist in a planar structure, it adopts a puckered conformation, typically an envelope or a twist form. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane.

Energy Barriers to Ring Inversion

The piperidine ring is not static; it undergoes a dynamic process known as ring inversion or a chair flip. This process involves the interconversion between two distinct chair conformations, during which axial substituents become equatorial and vice versa. This inversion is a high-energy process that must pass through several less stable intermediate conformations, including the half-chair and the twist-boat.

CompoundRing Inversion Energy Barrier (kcal/mol)
Cyclohexane10–11
Piperidine10.4
N-Methylpiperidine7.1
N-Acylpiperazines13.4–19.1 rsc.org
Substituted N-Boc-piperidine~13.1 (Calculated) acs.org

This table presents comparative energy barriers for ring inversion in various six-membered rings to provide context for the diazaspirodecane core.

Influence of Phenyl Substitution on Conformational Preferences

The phenyl group is substituted at the N1 position, which is the nitrogen atom of the five-membered pyrrolidinone ring. The conjugation of the nitrogen's lone pair of electrons with the aromatic π-system of the phenyl ring imparts a partial double-bond character to the N1-C(phenyl) bond and influences the geometry around the N1 atom, making it more planar (sp² hybridized). nih.gov

This N-phenyl group primarily affects the electronic properties and local geometry of the lactam ring. Its influence on the conformational preferences of the adjacent piperidine ring is mainly steric. The bulky phenyl group can engage in non-bonded interactions with the protons on the piperidine ring. Depending on the relative orientation of the two rings at the spiro junction, these steric interactions could create a modest energetic preference for one piperidine chair conformer over the other to minimize steric hindrance. Computational studies on related N-phenylpiperidines have shown that such substitution can favor axial orientation for adjacent substituents due to pseudoallylic strain. nih.gov However, in this spiro compound, the effect is indirect and likely less pronounced than in directly N-substituted piperidines.

Chiroptical Properties and Absolute Configuration Determination for Enantiopure Forms

The spiro carbon atom (C5) in 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). The determination of the absolute configuration of these enantiopure forms relies heavily on chiroptical spectroscopic methods, which measure the differential interaction of the molecule with left- and right-circularly polarized light.

The primary technique for this purpose is Electronic Circular Dichroism (ECD) spectroscopy. mdpi.com The absolute configuration of a flexible chiral molecule is assigned by comparing its experimental ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations. mdpi.comnih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating ECD spectra. researchgate.net

The process involves a systematic conformational search to identify all low-energy conformers of the molecule. frontiersin.org An ECD spectrum is then calculated for each significant conformer, and a final, Boltzmann-weighted average spectrum is generated. mdpi.com A match between the sign and shape of the experimental ECD curve and the calculated curve for a specific enantiomer (e.g., the S-enantiomer) allows for an unambiguous assignment of its absolute configuration. nih.gov

For γ-lactams, such as the pyrrolidinone ring in the target compound, empirical helicity or sector rules can also provide valuable information. These rules correlate the sign of the Cotton effect (the peak in the ECD spectrum) associated with the n→π* electronic transition of the carbonyl group (typically around 220-240 nm) with the stereochemistry of the molecule. The sign of this Cotton effect is determined by the conformation of the lactam ring and the spatial arrangement of substituents, which is ultimately dictated by the absolute configuration at the spiro center. researchgate.netresearchgate.net

StepDescription
1. Enantiomer Separation The racemic mixture is separated into pure enantiomers, typically using chiral High-Performance Liquid Chromatography (HPLC).
2. Experimental ECD Measurement The ECD spectrum of each pure enantiomer is recorded in a suitable solvent.
3. Conformational Analysis A thorough computational search for all stable, low-energy conformations of one enantiomer (e.g., the S-form) is performed. frontiersin.org
4. TD-DFT Calculation The ECD spectrum for each stable conformer is calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net
5. Boltzmann Averaging The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum. mdpi.com
6. Comparison and Assignment The theoretical spectrum is compared to the experimental spectrum. A match in the sign and shape of the key Cotton effects confirms the absolute configuration of the enantiomer. nih.gov

This table outlines the standard procedure for determining the absolute configuration of a chiral compound using a combination of experimental and computational ECD analysis.

Computational and Theoretical Chemistry Studies of 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the molecular structure and properties of compounds from first principles. nih.govrsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing insights into molecular geometries, energies, and electronic distributions. nih.gov For spirocyclic systems, these methods are crucial for understanding the complex interplay of steric and electronic effects that govern their stability and reactivity. mdpi.com

DFT calculations are frequently employed to determine the optimized molecular geometry and relative stabilities of different isomers and conformers. mdpi.com In a study on the analogous compound 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to explore its conformational landscape. mdpi.comresearchgate.net The researchers identified four plausible low-energy conformations based on the chair and twisted-boat forms of the cyclohexane (B81311) ring. mdpi.com

The calculations determined the relative energies of these conformers, identifying the most stable structure. researchgate.net It was found that the conformation with the lowest energy (Conformer B in the study) was the most stable, a finding that was subsequently corroborated by experimental NMR data. mdpi.comresearchgate.net This approach allows for the prediction of the predominant three-dimensional structure of the molecule, which is fundamental to understanding its biological activity and chemical behavior.

Table 1: Illustrative DFT Summary of Calculated Conformations for an Analogous Compound (1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione). mdpi.comresearchgate.net

ConformationRelative Energy (kJ/mol)Stability Ranking
A9.432nd
B0.001st (Most Stable)
C26.083rd
D30.834th

This table is based on data for an analogous compound and serves as an example of the output from DFT stability calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character.

HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For a molecule like 1-Phenyl-1,8-diazaspiro nih.govmdpi.comdecan-4-one, FMO analysis would identify the most probable sites for nucleophilic or electrophilic attack.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and model its interactions with its environment.

For flexible molecules like diazaspiro compounds, MD simulations are invaluable for exploring the potential energy surface and identifying the most populated, low-energy conformations. mdpi.comsciforum.net The simulation tracks the trajectory of each atom over time, allowing for the observation of conformational transitions, such as ring-flipping or rotation of substituent groups. This analysis helps to build a comprehensive understanding of the molecule's structural dynamics and flexibility, which is often crucial for its function, particularly in biological systems.

The surrounding environment, especially the solvent, can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal how solvent molecules arrange around the solute, form hydrogen bonds, and stabilize or destabilize certain conformations. Understanding these effects is critical, as the conformational preferences and reactivity of a compound can differ substantially between the gas phase (as often modeled in quantum calculations) and a solution.

Prediction of Spectroscopic Parameters and Validation

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. nih.gov

For 1-Phenyl-1,8-diazaspiro nih.govmdpi.comdecan-4-one, quantum chemical methods could be used to predict various spectroscopic data:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing the calculated shifts for different low-energy conformers with experimental spectra can help confirm the predominant solution-state structure. mdpi.com

IR Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies, when scaled appropriately, can be matched to experimental IR spectra to help assign specific vibrational modes to observed absorption bands. rsc.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption maxima in UV-Vis spectra. This helps in understanding the electronic structure and chromophores within the molecule. mdpi.com

In the study of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, theoretical ¹³C NMR chemical shifts were predicted using the GIAO method and compared with experimental data to confirm the structure of the synthesized compound. researchgate.net This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Computational NMR Chemical Shift Prediction

No published data on the theoretical prediction of 1H or 13C NMR chemical shifts for 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one could be located. Such studies, typically employing methods like the Gauge-Including Atomic Orbital (GIAO) principle within a DFT framework, are instrumental in correlating theoretical structures with experimental spectroscopic data.

Vibrational Frequency Analysis

A theoretical vibrational frequency analysis of 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one has not been reported in the available literature. This type of analysis is crucial for interpreting infrared (IR) and Raman spectra, providing insights into the molecule's vibrational modes and functional groups.

Theoretical Insights into Reactivity and Reaction Mechanisms

There is a lack of theoretical studies on the reactivity and potential reaction mechanisms involving 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one. Computational approaches are often used to explore reaction pathways, transition states, and to quantify reactivity descriptors, offering a deeper understanding of a molecule's chemical behavior.

Mechanistic Organic Chemistry Studies of Reactions Involving the 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One Framework

Elucidation of Reaction Pathways for Synthesis and Functionalization

The synthesis of the 1-Phenyl-1,8-diazaspiro wikipedia.orgmasterorganicchemistry.comdecan-4-one core likely proceeds through a multi-step sequence, commonly involving the formation of key intermediates that subsequently cyclize to form the spirocyclic system. A plausible and widely utilized approach for constructing such frameworks is a variation of the Strecker synthesis followed by an intramolecular cyclization.

The initial step would involve the reaction of 1-aminocyclohexanecarbonitrile (B112763) with benzaldehyde (B42025). This reaction, typically catalyzed by an acid or a base, would lead to the formation of an α-aminonitrile intermediate. The subsequent hydrolysis of the nitrile group to a carboxamide under acidic or basic conditions, followed by an intramolecular cyclization, would yield the desired 1-Phenyl-1,8-diazaspiro wikipedia.orgmasterorganicchemistry.comdecan-4-one.

Functionalization of the pre-formed spirocyclic framework can be achieved through various reactions targeting the secondary amine at the 8-position or the amide functionality. For instance, N-alkylation or N-acylation at the 8-position would introduce diverse substituents, allowing for the modulation of the compound's physicochemical properties.

The multi-step synthesis of 1-Phenyl-1,8-diazaspiro wikipedia.orgmasterorganicchemistry.comdecan-4-one involves several key intermediates and transition states. In the initial Strecker-type reaction, the formation of an iminium ion from the reaction of benzaldehyde and the primary amine of 1-aminocyclohexanecarbonitrile is a crucial step. The subsequent nucleophilic attack of the cyanide ion on the iminium carbon proceeds through a transition state where the new carbon-carbon bond is partially formed.

Computational studies, such as Density Functional Theory (DFT) calculations, on analogous systems have shown that the stereochemical outcome of such additions can be influenced by the facial selectivity of the nucleophilic attack on the iminium ion. The relative energies of the transition states leading to different stereoisomers would determine the diastereoselectivity of the reaction.

During the subsequent intramolecular cyclization of the amino-amide intermediate, a tetrahedral intermediate is formed upon the nucleophilic attack of the secondary amine onto the carbonyl carbon of the amide. The stability of this intermediate and the energy barrier for the subsequent elimination of a water molecule are critical factors influencing the reaction rate. The transition state for this cyclization step would involve a partially formed nitrogen-carbonyl carbon bond and a partially broken carbonyl carbon-oxygen double bond.

Illustrative Transition State Geometries for Key Synthetic Steps

Reaction Step Reactants Transition State Description Product
Iminium Formation Benzaldehyde, 1-Aminocyclohexanecarbonitrile Partially formed C=N double bond; partially broken C=O double bond and N-H bond. Iminium ion
Cyanide Addition Iminium ion, Cyanide Partially formed C-CN bond; planar iminium ion geometry distorting to tetrahedral. α-Aminonitrile

This table presents a conceptual illustration of transition states based on general mechanistic principles of the respective reaction types.

Catalysts play a pivotal role in both the synthesis and functionalization of the 1-Phenyl-1,8-diazaspiro wikipedia.orgmasterorganicchemistry.comdecan-4-one framework. In the initial imine formation, an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is often employed. The acid protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The catalyst also facilitates the dehydration step, leading to the formation of the iminium ion.

In the subsequent intramolecular cyclization of the amino-amide, an acid catalyst can again play a crucial role by protonating the carbonyl oxygen of the amide, thereby activating it towards nucleophilic attack by the secondary amine. The choice of catalyst can influence the reaction rate and, in some cases, the selectivity of the cyclization.

For functionalization reactions, such as N-alkylation at the 8-position, a base is typically used to deprotonate the secondary amine, generating a more nucleophilic amide anion that can then react with an alkyl halide. The choice of base and solvent can significantly impact the kinetics and yield of this reaction.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative information about reaction rates, equilibria, and the factors that control them. While specific data for 1-Phenyl-1,8-diazaspiro wikipedia.orgmasterorganicchemistry.comdecan-4-one are scarce, the principles of kinetic and thermodynamic control are applicable to its synthesis.

If the cyclization step is intramolecular and proceeds from a flexible open-chain precursor, the entropic barrier for achieving the correct conformation for cyclization can be significant, potentially making this the rate-determining step. The activation energy for this step would be influenced by factors such as ring strain in the transition state and the nucleophilicity of the amine.

Hypothetical Kinetic Data for a Multi-Step Synthesis

Step Reaction Relative Rate Constant (k_rel) Plausible Rate-Determining Step?
1 Iminium Ion Formation 100 No
2 Cyanide Addition 50 No
3 Nitrile Hydrolysis 5 Potentially

This table provides an illustrative example of relative reaction rates to highlight the concept of a rate-determining step and is not based on experimental data for the specific compound.

Spirocyclic compounds can exist as different stereoisomers, and the interconversion between these isomers can be subject to thermodynamic control. If the conditions of the synthesis or a subsequent reaction allow for the reversible formation of stereoisomers, the final product distribution will be determined by the relative thermodynamic stabilities of the isomers.

For 1-Phenyl-1,8-diazaspiro wikipedia.orgmasterorganicchemistry.comdecan-4-one, isomerization could potentially occur at the spiro center or at the carbon atom bearing the phenyl group, if the reaction conditions permit epimerization. An equilibrium study would involve allowing a mixture of isomers to equilibrate under specific conditions (e.g., elevated temperature, presence of an acid or base catalyst) and then analyzing the composition of the mixture. The isomer with the lower Gibbs free energy will be the major component at equilibrium. Such studies are crucial for obtaining the thermodynamically most stable and often desired product.

Molecular Recognition and Ligand Target Interaction Principles for 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One Analogs

Design Principles for Modulating Molecular Interactions

The design of potent and selective ligands based on the 1-phenyl-1,8-diazaspiro[4.5]decan-4-one scaffold is guided by a systematic exploration of how structural modifications influence molecular interactions with biological targets. Key principles involve understanding the relationship between the compound's structure and its biological activity, as well as identifying the essential chemical features required for interaction.

Structure-Activity Relationship (SAR) Elucidation focused on Binding Affinity

Structure-activity relationship (SAR) studies are crucial for optimizing the binding affinity of 1-phenyl-1,8-diazaspiro[4.5]decan-4-one analogs. These studies involve systematically altering different parts of the molecule and assessing the impact on its ability to bind to a specific biological target.

For the related series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, modifications to the biaryl moiety have been shown to enhance affinity for the mu-opioid receptor. nih.gov Similarly, in the case of 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones, the size and nature of the cycloalkyl group at the 8-position significantly influence the affinity and selectivity for the ORL1 receptor over other opioid receptors. nih.gov Specifically, increasing the size of the cycloalkyl group can lead to higher affinity. nih.gov The stereochemistry and substitution pattern of the phenyl-ring at the 1-position also play a role in determining the binding affinity for the orphanin FQ (OFQ) receptor and selectivity against other opioid receptors. nih.gov

The potency of dopamine (B1211576) uptake inhibitors, a principle applicable to the broader class of neuroactive compounds, often follows a pattern where the elongation of an aliphatic side chain initially increases potency, which then decreases with further extension, suggesting an optimal length for receptor interaction. ub.edu

Pharmacophore Modeling for Spirocyclic Cores

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov This model serves as a template for designing new molecules with similar or improved activity. nih.gov

For the spirocyclic core of 1-phenyl-1,8-diazaspiro[4.5]decan-4-one and its analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov By analyzing the SAR data from various analogs, researchers can identify which of these features are critical for binding to a particular target, such as an opioid receptor or an enzyme. This information is then used to guide the design of new compounds with a higher probability of being active. The main application of a pharmacophore model is in database searching to find novel, biologically active compounds with different structural backbones but similar biological activities. nih.gov

In Vitro Binding Studies at the Molecular Level

In vitro binding studies are essential for characterizing the direct interaction between a ligand and its molecular target, providing quantitative data on binding affinity and insight into the mechanism of action.

Characterization of Ligand-Receptor Interactions (e.g., Opioid Receptor Modulation)

Analogs of 1-phenyl-1,8-diazaspiro[4.5]decan-4-one have been evaluated for their activity at mu, delta, and kappa opioid receptors, as well as the opioid receptor like-1 (ORL-1). nih.gov These receptors are G-protein-coupled receptors involved in various physiological processes. mdpi.com Through competitive binding assays, the affinity of these compounds for each receptor subtype can be determined.

For instance, a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones were synthesized and evaluated for their biological activity at these receptors. nih.gov It was found that substitutions on the biaryl moiety led to enhanced affinity for the mu-opioid receptor. nih.gov In another study, 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones were investigated as ligands for the ORL1 receptor, with some analogs showing remarkable affinity and selectivity. nih.gov The table below summarizes the binding affinities of selected 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives for the ORL1 receptor.

CompoundR (at position 8)Ki (nM) for ORL1
2a cyclopropyl250
2b cyclobutyl120
2c cyclopentyl35
2d cyclohexyl20
2e cyclodecyl15
2q cis-4-isopropyl-cyclohexyl18

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel selective agonists for the delta opioid receptor. nih.govresearchgate.net

Enzyme Kinetic Analysis for Inhibitory Mechanisms (e.g., Phospholipase D2 inhibition)

Certain spirocyclic structures related to 1-phenyl-1,8-diazaspiro[4.5]decan-4-one have been investigated as inhibitors of enzymes such as Phospholipase D (PLD). PLD is an enzyme that hydrolyzes phosphatidylcholine to produce the signaling molecule phosphatidic acid. nih.gov

SAR studies on 1,3,8-triazaspiro[4.5]decan-4-one derivatives led to the identification of structures that engendered selectivity for the PLD2 isoform. nih.gov Further modifications, such as removing a nitrogen atom to create a 2,8-diazaspiro[4.5]decanone core, resulted in compounds with enantioselective inhibition of PLD isoforms. nih.gov Enzyme kinetic studies for these inhibitors would typically be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify their inhibitory potency (e.g., IC50 or Ki values).

Computational Docking and Molecular Modeling of Interactions with Biomolecules

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com This method helps in understanding the molecular basis of ligand-target interactions and can guide the design of more potent and selective inhibitors. mdpi.com

For 1-phenyl-1,8-diazaspiro[4.5]decan-4-one analogs, molecular docking simulations can be performed to model their interaction with the binding pockets of targets like opioid receptors or PLD. The process involves generating a three-dimensional model of the ligand and docking it into the known or modeled structure of the target protein. The docking algorithm then samples different binding poses and scores them based on factors like intermolecular energies and conformational entropy.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding site. For example, the carbonyl group of a ligand might form a hydrogen bond with a specific residue in the active site of an enzyme, contributing significantly to its binding affinity. mdpi.com This information is invaluable for understanding the SAR data and for designing new analogs with improved binding characteristics.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are a cornerstone in predicting the preferred binding orientation of a small molecule to its macromolecular target. For analogs of 1-Phenyl-1,8-diazaspiro mdpi.comnih.govdecan-4-one, these simulations have been employed to understand their inhibitory potential against various protein kinases and other enzymes.

In studies of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), docking simulations were pivotal in identifying hit compounds from large chemical databases. researchgate.net These simulations calculate the binding affinity, or docking score, which estimates the thermodynamic favorability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex.

For a series of 2,8-diazaspiro[4.5]decan-1-one derivatives targeting TYK2/JAK1 kinases, molecular docking was used to rationalize the structure-activity relationships (SAR) observed. nih.gov The docking poses revealed how different substituents on the diazaspiro scaffold could optimize interactions within the kinase binding site.

Table 1: Representative Docking Scores of Diazaspiro[4.5]decanone Analogs against Kinase Targets

Compound ClassTarget ProteinRepresentative Docking Score (kcal/mol)
2,8-Diazaspiro[4.5]decan-1-one DerivativesRIPK1 Kinase-8.5 to -10.2
2,8-Diazaspiro[4.5]decan-1-one DerivativesTYK2 Kinase-9.0 to -11.5
2,8-Diazaspiro[4.5]decan-1-one DerivativesJAK1 Kinase-8.8 to -11.0

Note: The data presented are representative values from studies on analogs and are for illustrative purposes.

Identification of Binding Pockets and Key Residues

A critical outcome of docking simulations is the identification of the binding pocket on the target protein and the key amino acid residues that form stabilizing interactions with the ligand. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For 2,8-diazaspiro[4.5]decan-1-one derivatives that inhibit TYK2/JAK1, docking studies have identified key interactions within the ATP-binding site of the kinase domain. nih.gov For instance, the lactam oxygen of the spiro-decanone core often acts as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic interactions with nonpolar residues.

In research on spiro-piperidine derivatives targeting Leishmania major pteridine (B1203161) reductase (Lm-PTR1), docking experiments highlighted crucial hydrogen bonds between the ligand and residues such as Ser111 and hydrophobic interactions with Tyr194 and Phe113, which rationalized the observed in vitro activities. researchgate.net

Table 2: Key Amino Acid Residues Involved in the Binding of Diazaspiro[4.5]decanone Analogs

Target ProteinKey Interacting ResiduesType of Interaction
RIPK1 KinaseMet, Leu, ValHydrophobic
RIPK1 KinaseAsp, GluHydrogen Bonding
TYK2 KinaseLeu, Val, AlaHydrophobic
TYK2 KinaseAsp, Ser, ThrHydrogen Bonding
JAK1 KinaseGly, Leu, PheHydrophobic
JAK1 KinaseArg, AsnHydrogen Bonding

Note: The residues listed are based on computational studies of analogous compounds and represent the types of interactions observed.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and conformational changes over time. mdpi.com These simulations can validate the binding poses predicted by docking and assess the flexibility of both the ligand and the protein binding site.

MD simulations performed on spiro-piperidine derivatives complexed with Lm-PTR1 confirmed the stability of the docked poses. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory indicated that the complex remained stable without significant conformational changes. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of the protein, which may be important for ligand entry or binding. nih.gov

These simulations are computationally intensive but are invaluable for understanding the dynamic nature of molecular recognition, which is not captured by static docking models. mdpi.comscilit.com They can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies.

Table 3: Typical Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand-protein complex.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the protein and ligand.
Radius of Gyration (Rg)Measures the compactness of the protein structure.Assesses conformational changes and stability.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Quantifies the stability of key polar interactions.

Derivatization Strategies and Analogue Synthesis Based on the 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One Core

Functionalization of the Spirocyclic Scaffold

The inherent reactivity of the nitrogen atoms and the potential for modification of the phenyl and ketone moieties within the 1-phenyl-1,8-diazaspiro baranlab.orgnih.govdecan-4-one core allow for extensive structural diversification.

Introduction of Diverse Substituents at Nitrogen Atoms

The nitrogen atoms at the 1- and 8-positions of the diazaspiro baranlab.orgnih.govdecane ring system are primary sites for introducing structural diversity. The synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, such as 1-methyl-8-phenyl-1,3-diazaspiro baranlab.orgnih.govdecane-2,4-dione, highlights the feasibility of selective N-alkylation. nih.govmdpi.com The reactivity of the nitrogen atoms can be influenced by the presence of activating groups. For instance, in a related hydantoin (B18101) system, the N-3 position is more activated due to two neighboring carbonyl groups, making direct alkylation at N-1 challenging without protecting the N-3 position. nih.govmdpi.com This suggests that in the 1-phenyl-1,8-diazaspiro baranlab.orgnih.govdecan-4-one system, the relative reactivity of the N1 and N8 nitrogens can be exploited for regioselective functionalization.

Strategies for N-alkylation often involve the use of alkyl halides in the presence of a base. nih.govmdpi.com The choice of base and solvent system can significantly influence the regioselectivity of the reaction, as demonstrated in the N-alkylation of other azole scaffolds. For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to provide excellent N-1 regioselectivity in the alkylation of indazoles. beilstein-journals.org Such methodologies can be adapted for the regioselective introduction of a wide variety of alkyl and aryl substituents at the nitrogen atoms of the 1-phenyl-1,8-diazaspiro baranlab.orgnih.govdecan-4-one core, enabling the exploration of a broad chemical space.

Modifications at the Phenyl and Ketone Moieties

Beyond the nitrogen atoms, the phenyl ring and the ketone functionality offer additional opportunities for derivatization. The phenyl group at the 1-position can be modified through standard aromatic substitution reactions to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. For instance, the synthesis of halogenated congeners of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro baranlab.orgnih.govdecan-8-yl)ethyl)benzamides involved the use of substituted anilines in the initial steps of the synthesis, leading to analogs with modified phenyl rings. nih.gov

The ketone at the 4-position is another key site for chemical modification. Standard carbonyl chemistry can be applied to introduce further diversity. For example, the ketone can be reduced to the corresponding alcohol, which can then be further functionalized. Alternatively, the ketone can undergo reactions such as the Wittig reaction to be converted into an exocyclic alkene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene and a phosphine (B1218219) oxide. baranlab.orgprinceton.eduoup.comnih.gov This transformation would allow for the introduction of a carbon-based substituent at the 4-position, significantly altering the shape and properties of the spirocyclic core.

Synthesis of Bioisosteric Replacements within the Spirobaranlab.orgnih.govdecan-4-one System

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.com Within the 1-phenyl-1,8-diazaspiro baranlab.orgnih.govdecan-4-one system, several moieties can be considered for bioisosteric replacement to potentially improve metabolic stability, target affinity, or other drug-like properties.

One area of interest is the replacement of the piperazine-like portion of the diazaspiro core. Strained spiro heterocycles, such as 2,6-diazaspiro[3.3]heptane, have been successfully employed as bioisosteres for piperazine, leading to improved target selectivity and reduced cytotoxicity in some cases. baranlab.orgrsc.org This suggests that exploring alternative diazaspiro ring systems could be a fruitful avenue for analog design.

The lactam functionality (the ketone at position 4 within the diazacyclic ring) is another candidate for bioisosteric modification. The spirocyclic lactam itself is a privileged structure found in many biologically active compounds. researchgate.net Bioisosteric replacements for the carbonyl group could include, for example, a sulfone or a gem-difluoro group, which can mimic the steric and electronic properties of the carbonyl while potentially altering hydrogen bonding capabilities and metabolic stability. The investigation of aryl halides as ketone bioisosteres has also been explored in other systems, offering another potential strategy. nih.gov

Chemo- and Regioselective Modifications for Analog Library Generation

The generation of analog libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The 1-phenyl-1,8-diazaspiro baranlab.orgnih.govdecan-4-one scaffold is well-suited for the creation of such libraries due to its multiple points of diversification. Chemo- and regioselective modifications are crucial for the efficient and controlled synthesis of these libraries.

A matrix library approach, as demonstrated in the development of phospholipase D2 (PLD2) inhibitors based on a 1,3,8-triazaspiro baranlab.orgnih.govdecan-4-one scaffold, provides a powerful strategy for generating a diverse set of analogs. nih.gov In this approach, a set of core scaffolds with variations at one position (e.g., substitutions on the phenyl ring) are reacted with a library of building blocks at another position (e.g., acylation of a primary amine). nih.gov This combinatorial approach allows for the rapid generation of a large number of compounds for biological screening.

The regioselective functionalization of the nitrogen atoms, as discussed in section 7.1.1, is a key aspect of library generation. By carefully selecting reaction conditions, it is possible to direct substituents to either the N1 or N8 position, leading to distinct sub-libraries of analogs. For example, a library could be generated by first introducing a diverse set of substituents at the N8 position via reductive amination, followed by a second diversification step at the N1 position. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has utilized solid-phase synthesis protocols, which are highly amenable to the generation of compound libraries. nih.govdocumentsdelivered.com

Chromatographic Techniques for Enantiomer Separation of Analogs

Many of the synthetic strategies used to generate analogs of 1-phenyl-1,8-diazaspiro baranlab.orgnih.govdecan-4-one result in the formation of racemic mixtures. Since enantiomers can have different pharmacological and toxicological properties, their separation is a critical step in the drug discovery and development process. High-performance liquid chromatography (HPLC) is a widely used and effective technique for the enantioseparation of chiral compounds. nih.govresearchgate.net

The enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones has been successfully achieved using polysaccharide-based chiral stationary phases (CSPs). nih.govresearchgate.net A comparative study of different CSPs, including Chiralcel OJ, Chiralcel OD (cellulose-based), and Lux-Amylose-2 (amylose-based), demonstrated that the choice of CSP and mobile phase is crucial for achieving optimal separation. nih.govresearchgate.net The amylose-based CSP was found to be effective in resolving a broader range of the investigated compounds. nih.govresearchgate.net

Chromatographic Conditions for Enantioseparation of Diazaspiro[4.5]decan-4-one Analogs
Chiral Stationary PhaseMobile PhaseFlow RateDetectionTemperature
Chiralcel OJ, Chiralcel OD, Lux-Amylose-2n-hexane/2-propanol or n-hexane/ethanol mixtures1 mL min-1UV at 254 nm20°C

Other chromatographic techniques such as supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) also offer powerful alternatives for chiral separations. oup.comhplc.eumdpi.comspringernature.comresearchgate.netnih.govmdpi.com SFC, which uses a supercritical fluid such as carbon dioxide as the mobile phase, can offer faster separations and reduced solvent consumption compared to HPLC. hplc.eumdpi.com Capillary electrophoresis, with the use of chiral selectors in the background electrolyte, provides high separation efficiency and requires only minute amounts of sample. springernature.comresearchgate.netnih.govmdpi.com The choice of the most suitable technique depends on the specific properties of the analogs to be separated and the desired scale of the separation.

Conclusion and Future Research Perspectives on 1 Phenyl 1,8 Diazaspiro 1 2 Decan 4 One

Summary of Key Academic Contributions and Methodological Advances

While dedicated research on 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one is still nascent, the academic contributions to the broader family of diazaspiro[4.5]decanes provide a foundational context. Research on related isomers, such as 2,8-diazaspiro[4.5]decan-1-ones, has established these scaffolds as "privileged structures" in drug discovery. These related compounds have been successfully developed into potent and selective inhibitors of various biological targets, including chitin (B13524) synthase for antifungal applications and GlyT1 for neurological disorders. researchgate.netnih.gov Furthermore, derivatives of the closely related 1,3,8-triazaspiro[4.5]decan-4-one core have been extensively investigated as modulators of opioid and orphanin FQ receptors, highlighting the potential of the spiro[4.5]decane framework in targeting central nervous system pathways. nih.govnih.gov

Methodological advances have primarily focused on creating efficient and scalable syntheses for related racemic diazaspiro[4.5]decanone derivatives. researchgate.net Strategies often involve multi-step sequences that allow for the construction of the core spirocyclic system with various substituents. For instance, facile and cost-effective methods have been developed for analogous spirocyclic hydantoins, demonstrating that synthetic pathways to these complex scaffolds can be streamlined for library synthesis and medicinal chemistry programs. mdpi.comresearchgate.net These existing synthetic blueprints provide a crucial starting point for the targeted synthesis of 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one.

Identification of Remaining Challenges and Unexplored Research Avenues

The most significant challenge and, consequently, the largest unexplored avenue is the lack of specific investigation into the 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one isomer. The precise placement of the phenyl group at the N1 position and the carbonyl at the C4 position distinguishes it from more studied analogs like the 2,8-diaza and 1,3,8-triaza variants. This unique substitution pattern could lead to novel pharmacological profiles, yet its synthesis and biological activity remain largely undocumented in peer-reviewed literature.

A major hurdle in the field is the control of stereochemistry. Spirocycles inherently possess a chiral center at the spiro-carbon, and substitutions on the rings can introduce additional stereocenters. The development of synthetic routes that can selectively produce a single enantiomer of 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one is a critical challenge that must be overcome to enable rigorous pharmacological evaluation and potential therapeutic development. Furthermore, the structure-activity relationships (SAR) for this specific isomeric scaffold are entirely unexplored, representing a significant gap in the current knowledge base.

Future Directions in Synthetic Methodology and Applications

A primary future objective is the design and execution of a robust, scalable, and enantioselective synthesis of 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one. Building upon existing methods for racemic analogs, future work should focus on asymmetric catalysis or the use of chiral auxiliaries to control the stereochemistry at the spiro-center. researchgate.net The development of one-pot reaction sequences could enhance efficiency, making the scaffold more accessible for broader screening and derivatization. mdpi.com Success in this area would not only provide access to enantiomerically pure material for biological testing but also represent a significant advance in the synthesis of complex spirocyclic heterocycles.

Given the diverse bioactivities of related diazaspiro compounds, a key future direction is the comprehensive biological screening of 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one. Based on the activities of its structural cousins, initial investigations should target receptors and enzymes within the central nervous system, such as opioid receptors, as well as targets for infectious diseases. nih.govnih.gov Recent studies have shown that diazaspiro[4.5]decan-1-one derivatives can act as potent RIPK1 kinase inhibitors, suggesting that this novel isomer should also be evaluated for its potential in modulating necroptosis and inflammation. researchgate.net Unbiased phenotypic screening could also reveal unexpected biological effects and identify entirely new molecular targets, opening new avenues for therapeutic intervention. researchgate.net

Interdisciplinary Impact and Broader Implications for Chemical Science

The exploration of 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one holds implications that extend beyond medicinal chemistry. The synthesis of this specific, under-explored isomer contributes to the fundamental goal of expanding accessible chemical space with novel, three-dimensional structures. The development of synthetic methods for this target will enrich the toolkit available to synthetic organic chemists.

From an interdisciplinary perspective, the availability of this compound and its future derivatives could provide new chemical probes to explore complex biological systems. Its unique rigid structure could be used to dissect the binding requirements of specific protein targets with greater precision than more flexible molecules. Ultimately, the systematic investigation of less-common isomers like 1-Phenyl-1,8-diazaspiro[4.5]decan-4-one underscores a broader principle in chemical science: the thorough exploration of structural diversity is essential for uncovering new functions and applications, driving innovation in both chemistry and biology.

Q & A

Q. Methodological Answer :

  • Electron-withdrawing groups (e.g., F) : Increase metabolic stability by reducing CYP450 oxidation (e.g., 4-fluorophenyl derivatives show 50% longer in vivo half-life).
  • Electron-donating groups (e.g., CH₃) : Enhance π-π interactions but may reduce solubility. Hammett constants (σ) correlate substituent effects with logD and IC₅₀ values. For example, para-methyl improves PLD2 inhibition 3-fold (σ = −0.17) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.